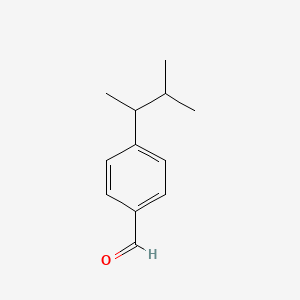![molecular formula C22H30O4 B13417971 1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)
1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cannabicyclolic Acid (CBLA) is a non-intoxicating cannabinoid found in cannabis. It is the acidic precursor to cannabicyclol (CBL), formed during the photochemical reaction of cannabichromenic acid (CBCA). CBLA is a rare compound that does not directly derive from cannabis but forms under specific reaction conditions such as exposure to ultraviolet light or high temperatures . Its molecular formula is C22H30O4 .
準備方法
Synthetic Routes and Reaction Conditions: CBLA is synthesized through the photochemical reaction of cannabichromenic acid (CBCA). When CBCA is exposed to ultraviolet light or heat, it undergoes a decomposition process, converting into CBLA . This reaction is typically carried out in controlled laboratory conditions to ensure the purity and yield of CBLA.
Industrial Production Methods: Industrial production of CBLA involves the extraction of CBCA from cannabis plants, followed by its conversion to CBLA through controlled exposure to ultraviolet light or heat. High-Performance Liquid Chromatography (HPLC) is often used to isolate and purify CBLA from the reaction mixture .
化学反応の分析
Types of Reactions: CBLA undergoes several types of chemical reactions, including:
Decarboxylation: CBLA releases carbon dioxide (CO2) to form cannabicyclol (CBL) when exposed to heat.
Oxidation and Reduction: CBLA can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions:
Ultraviolet Light: Used to induce the photochemical conversion of CBCA to CBLA.
Heat: Applied to facilitate the decarboxylation of CBLA to CBL.
Major Products Formed:
Cannabicyclol (CBL): The primary product formed from the decarboxylation of CBLA.
科学的研究の応用
CBLA has several potential scientific research applications, including:
作用機序
CBLA does not directly interact with the endocannabinoid system by binding to cannabinoid receptors 1 or 2 (CB1 or CB2). Instead, it may engage in synergistic effects by binding with other cannabinoids, terpenes, and flavonoids, promoting entourage effects . The exact molecular targets and pathways involved in CBLA’s mechanism of action are still under investigation, and more research is needed to fully elucidate its effects .
類似化合物との比較
CBLA is unique compared to other cannabinoids due to its formation through the photochemical reaction of CBCA and its non-intoxicating nature. Similar compounds include:
Cannabichromenic Acid (CBCA): The precursor to CBLA, which undergoes photochemical conversion to form CBLA.
Cannabidiolic Acid (CBDA): Another acidic cannabinoid found in cannabis, known for its potential anti-inflammatory and antimicrobial properties.
Tetrahydrocannabinolic Acid (THCA): The acidic precursor to tetrahydrocannabinol (THC), known for its psychoactive effects upon decarboxylation.
特性
分子式 |
C22H30O4 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
3-hydroxy-9,13,13-trimethyl-5-pentyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-triene-4-carboxylic acid |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-12-11-14-16(19(23)15(12)20(24)25)18-17-13(21(18,2)3)9-10-22(17,4)26-14/h11,13,17-18,23H,5-10H2,1-4H3,(H,24,25) |
InChIキー |
JVOHLEIRDMVLHS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC2=C(C3C4C(C3(C)C)CCC4(O2)C)C(=C1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





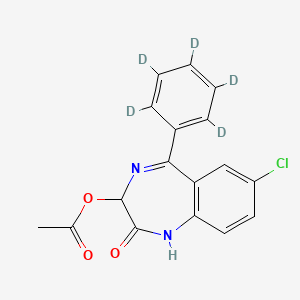
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
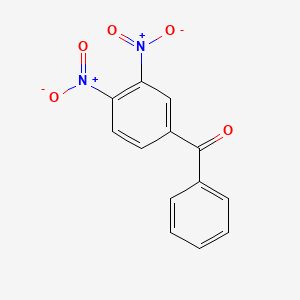
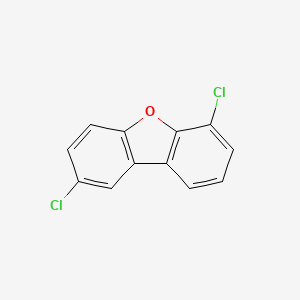
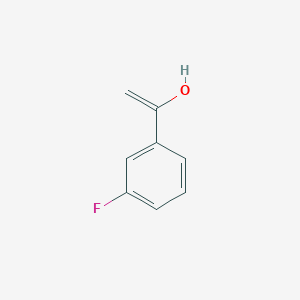
![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)



![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
